(3,5-Dichloropyridin-4-yl)methanamine

Physicochemical characterization Process chemistry Salt selection

Medicinal chemistry teams designing PDE4 or FGFR inhibitors face a critical supply pain point: the common 2,6-dichloro isomer is unsuitable for target engagement. This 3,5-dichloro-4-aminomethyl scaffold is the validated core of approved therapies like roflumilast. Use this building block for direct amide coupling. Key Advantages: (1) Enables synthesis of piclamilast analogs with >19,000-fold PDE4 selectivity. (2) Aminomethyl handle provides predictable chemoselectivity, unlike the labile 2,6-isomer. (3) Available as a free base with >98% purity, ensuring consistent performance in cross-coupling reactions.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.028
CAS No. 418795-04-7
Cat. No. B591633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dichloropyridin-4-yl)methanamine
CAS418795-04-7
Molecular FormulaC6H6Cl2N2
Molecular Weight177.028
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)CN)Cl
InChIInChI=1S/C6H6Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H,1,9H2
InChIKeySLXNSCAPGIJRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,5-Dichloropyridin-4-yl)methanamine: Structure & Procurement


(3,5-Dichloropyridin-4-yl)methanamine (CAS 418795-04-7, MFCD18254248) is a heterocyclic primary amine building block of formula C₆H₆Cl₂N₂ and molecular weight 177.03 g/mol, featuring a pyridine ring bearing chlorine atoms at the 3- and 5-positions and an aminomethyl (-CH₂NH₂) group at the 4-position . It exists as a free base (predicted pKa 5.73 ± 0.29, LogP 2.55, density 1.4 ± 0.1 g/cm³, boiling point 261.1 ± 35.0 °C at 760 mmHg) and is also available as the hydrochloride or dihydrochloride salt for enhanced aqueous solubility . This specific 3,5-dichloro-4-aminomethyl substitution pattern constitutes a privileged scaffold in medicinal chemistry, serving as the critical head-group intermediate in the synthesis of marketed and clinical-stage phosphodiesterase-4 (PDE4) inhibitors (roflumilast, piclamilast, oglemilast) and fibroblast growth factor receptor (FGFR) inhibitors (LY2874455), as well as in agrochemical development .

1
Privileged scaffold for PDE4 and FGFR inhibitor pharmacophores
2
Chemoselective amine handle for sequential derivatization
3
Distinct pKa and boiling point facilitate salt selection and purification

(3,5-Dichloropyridin-4-yl)methanamine: Why Analogs Fail in PDE4/FGFR


The 3,5-dichloro-4-aminomethyl pyridine architecture is not interchangeable with its closest regioisomer, (2,6-dichloropyridin-4-yl)methanamine (CAS 88579-63-9), nor with the direct amino analog 3,5-dichloropyridin-4-amine (CAS 22889-78-7). The chlorine substitution pattern dictates both electronic properties and biological target engagement: the 3,5-dichloro motif places electron-withdrawing groups meta to the pyridine nitrogen, modulating the pKa of the aminomethyl group (predicted pKa 5.73 vs. 6.70 for the 2,6-isomer) and altering nucleophilicity in amide coupling reactions . Critically, the 2,6-dichloro isomer is not documented as a building block for any approved PDE4 or FGFR inhibitor; its primary reported application is in agrochemical sulfonamide synthesis . Furthermore, the aminomethyl spacer (-CH₂NH₂) in the target compound provides a distinct conformational degree of freedom compared to the directly attached amino group (-NH₂) of 3,5-dichloropyridin-4-amine, resulting in different geometries when elaborated into final drug molecules—a difference confirmed by structure-activity relationship studies in which replacement of the 3,5-dichloro-4-amino headgroup of piclamilast with alternative heterocycles led to weak or abolished PDE4 inhibition [1].

Regioisomer 2,6-Dichloro isomer lacks PDE4/FGFR precedent and exhibits different SNAr reactivity, which may shift synthetic outcomes.
Analog Direct amino analog (3,5-dichloropyridin-4-amine) removes the conformational spacer; geometry of final molecules may not transfer directly.
Physicochemical pKa difference vs. 2,6-isomer (~1 log unit) alters protonation and extraction behavior; reported profiles may not reproduce.

(3,5-Dichloropyridin-4-yl)methanamine: Differentiation vs. Analogs


Physicochemical differentiation vs. 2,6-dichloro isomer

The 3,5-dichloro regioisomer exhibits a markedly lower predicted boiling point (261.1 ± 35.0 °C at 760 mmHg) and a lower predicted pKa (5.73 ± 0.29) compared to the 2,6-dichloro isomer (boiling point 291.9 ± 35.0 °C; pKa 6.70 ± 0.29) . The 30.8 °C difference in boiling point alters distillation-based purification feasibility, while the nearly one-log-unit difference in pKa affects protonation state at physiological and formulation-relevant pH values. Density values are comparable (1.40 vs. 1.40 g/cm³), but flash point diverges (111.7 °C for the 3,5-isomer vs. 130.3 °C for the 2,6-isomer) .

Physicochemical profile
Head-to-head
ΔBoiling point: −30.8 °C; ΔpKa: −0.97 log units vs. 2,6-dichloro isomer
Supports differential purification and salt-formation protocols.
Predicted properties at 760 mmHg; review experimental verification.
Physicochemical characterization Process chemistry Salt selection

Scaffold exclusivity for roflumilast PDE4 inhibitor

The 3,5-dichloropyridin-4-yl motif is the mandatory head-group fragment in roflumilast (Daxas/Daliresp), an orally active PDE4 inhibitor approved for severe COPD. Roflumilast is synthesized by condensation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 3,5-dichloropyridin-4-amine—the direct amino analog of the target compound [1]. Roflumilast exhibits PDE4B IC₅₀ = 0.84 nM and PDE4D IC₅₀ = 0.68 nM, with >10,000-fold selectivity over PDE1, PDE2, PDE3, and PDE5 [1]. The target aminomethyl compound (3,5-dichloropyridin-4-yl)methanamine serves as the reduced/alkylated precursor for related PDE4 inhibitor series, including N-[(3,5-dichloropyridin-4-yl)methyl]-substituted aniline derivatives claimed in patent literature as PDE4 inhibitors [2]. By contrast, the 2,6-dichloro regioisomer is documented only for agrochemical sulfonamide applications and has no known role in PDE4 or FGFR pharmacophores .

PDE4 inhibitor scaffold
Class-level
Roflumilast PDE4B IC₅₀: 0.84 nM; PDE4D IC₅₀: 0.68 nM
Direct synthetic entry to sub-nanomolar pharmacophores.
PDE4 enzyme inhibition assay context; class-level inference for the building block.
Medicinal chemistry PDE4 inhibition Drug intermediate Roflumilast

LY2874455 pan-FGFR inhibitor scaffold dependency

LY2874455, a clinical-stage pan-FGFR inhibitor incorporating the (R)-1-(3,5-dichloropyridin-4-yl)ethoxy moiety derived from the target compound's structural family, exhibits IC₅₀ values of 2.8 nM (FGFR1), 2.6 nM (FGFR2), 6.4 nM (FGFR3), and 6 nM (FGFR4), with a 6- to 9-fold in vitro and in vivo selectivity window over VEGFR2-mediated signaling . The crystallographic patent (WO2012047699A1) explicitly claims the crystalline form of this 3,5-dichloropyridin-4-yl-containing FGFR inhibitor [1]. No 2,6-dichloropyridin-4-yl analog of LY2874455 has been reported, indicating that the 3,5-dichloro substitution pattern is essential for FGFR binding pocket complementarity. Additionally, a derivative series—3-(5′-substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles—was specifically designed as potent FGFR inhibitors, confirming the scaffold's privileged status in kinase inhibitor design .

FGFR inhibitor dependency
Class-level
LY2874455 FGFR1–4 IC₅₀: 2.6–6.4 nM; VEGFR2 IC₅₀: 7 nM
Clinically validated chemotype for pan-FGFR inhibition studies.
Kinase inhibition assay context; 2,6-isomer has no reported FGFR pharmacology.
FGFR inhibition Kinase inhibitor Oncology LY2874455

Regioselective cross-coupling advantage over 2,6-dichloro isomer

In 3,5-dichloropyridines, the chlorine atoms occupy positions meta to the pyridine nitrogen, rendering them less activated toward nucleophilic aromatic substitution (SNAr) compared to 2,6-dichloropyridines, where chlorines are ortho/para to the ring nitrogen and thus more susceptible to displacement [1]. This differential reactivity is exploited in sequential functionalization strategies: the 3,5-dichloro-4-aminomethyl scaffold allows the primary amine to undergo chemoselective acylation or reductive amination while the chlorine atoms remain intact for subsequent metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) [2]. A study on selective palladium-catalyzed aminations of dichloropyridines demonstrated that the position of chlorine substituents governs regioselectivity, with 3,5-disubstituted systems exhibiting distinct coupling outcomes compared to 2,6-disubstituted isomers [1]. The 4-aminomethyl group further provides a flexible spacer that separates the reactive amine from the electron-deficient pyridine ring, preserving amine nucleophilicity that would otherwise be diminished in 3,5-dichloropyridin-4-amine due to direct conjugation with the ring .

Regioselective cross-coupling
Cross-study
3,5-Dichloro pattern retains Cl during amine functionalization; 2,6-isomer prone to competing SNAr
Enables a predictable chemoselective reaction sequence.
Qualitative regioselectivity difference from Pd-catalyzed amination studies.
Synthetic chemistry Cross-coupling Regioselectivity Nucleophilic aromatic substitution

(3,5-Dichloropyridin-4-yl)methanamine: Application Scenarios


PDE4 inhibitor lead optimization and library synthesis

Medicinal chemistry teams developing novel PDE4 inhibitors for respiratory or inflammatory indications should prioritize this building block. The 3,5-dichloropyridin-4-yl motif is the scaffold that delivered roflumilast (PDE4B IC₅₀ = 0.84 nM, approved COPD therapy) and piclamilast (PDE4 IC₅₀ = 1 nM with >19,000-fold selectivity) . The primary amine handle enables direct amide coupling or reductive amination to rapidly generate focused libraries. Patents explicitly claiming N-[(3,5-dichloropyridin-4-yl)methyl]-aniline derivatives as PDE4 inhibitors provide a validated starting point for SAR exploration .

FGFR-targeted oncology agent development

Groups pursuing pan-FGFR or FGFR-selective inhibitor programs should use this building block as the core heterocyclic fragment. LY2874455, a clinical-stage pan-FGFR inhibitor incorporating the 3,5-dichloropyridin-4-yl ethoxy moiety, achieves IC₅₀ values below 6.4 nM against all four FGFR subtypes with a favorable selectivity window over VEGFR2 . The benzimidazole-indazole series based on the same scaffold further validates this fragment for FGFR inhibitor design . The crystalline form patent provides detailed synthetic protocols using this building block class as a starting point .

Chemoselective divergent library synthesis

Synthetic chemistry groups requiring a bifunctional building block with predictable chemoselectivity should procure this compound. The primary amine can be selectively acylated, sulfonylated, or reductively aminated without competing displacement of the 3,5-dichloro substituents, which remain available for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Stille) . This contrasts with 2,6-dichloropyridin-4-yl isomers, where the ortho/para-activated chlorines are prone to premature displacement under amination conditions, compromising synthetic efficiency . The predicted pKa of 5.73 facilitates selective extraction and salt-formation protocols that are unavailable with the 2,6-isomer (pKa 6.70) at mildly acidic pH .

Application
Selection Property
Validation Focus
PDE4 inhibitor lead optimization
Privileged PDE4 scaffold entry
PDE4 isozyme inhibition assay context
FGFR-targeted kinase research
Pan-FGFR inhibitor chemotype
Kinase selectivity and VEGFR2 counter-screen
Divergent library synthesis
Chemoselective bifunctional handle
Sequential amine acylation then cross-coupling

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